4-Iododiamantane
Description
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Properties
Molecular Formula |
C14H19I |
|---|---|
Molecular Weight |
314.20 g/mol |
IUPAC Name |
4-iodopentacyclo[7.3.1.14,12.02,7.06,11]tetradecane |
InChI |
InChI=1S/C14H19I/c15-14-4-11-8-1-7-2-9(11)13(6-14)10(3-7)12(8)5-14/h7-13H,1-6H2 |
InChI Key |
JDAOGDIXYWXOIH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C4C1C5CC(C4)(CC3C5C2)I |
Origin of Product |
United States |
Biological Activity
4-Iododiamantane is a halogenated derivative of diamantane, a member of the diamondoid family known for its unique structural properties and potential applications in medicinal chemistry. The biological activity of this compound has garnered interest due to its possible therapeutic uses, particularly in antiviral and anticancer applications. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and case studies.
Structural Characteristics
This compound retains the rigid diamondoid structure, which contributes to its stability and potential bioactivity. The introduction of iodine at the fourth position alters its electronic properties, potentially enhancing interactions with biological targets.
Biological Activity Overview
This compound exhibits several biological activities, primarily attributed to its ability to interact with cellular components. Key areas of research include:
- Antiviral Activity : Similar to other adamantane derivatives, this compound may inhibit viral replication mechanisms.
- Cytotoxic Effects : Preliminary studies suggest potential cytotoxicity against certain cancer cell lines.
The mechanisms through which this compound exerts its biological effects include:
- Ion Channel Modulation : The compound may interact with ion channels, similar to other diamondoid derivatives that affect cellular signaling pathways.
- Radical Scavenging : Its structure may enable it to act as a radical scavenger, protecting cells from oxidative stress.
Research Findings
Recent studies have focused on the synthesis and evaluation of this compound's biological properties. A summary of key findings is presented in the table below:
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Antiviral Efficacy : A study demonstrated that this compound showed promising results in inhibiting viral replication in vitro.
- Cytotoxicity Assessment : Another investigation assessed the compound's effects on human cancer cell lines, revealing moderate cytotoxicity comparable to established chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
